molecular formula C17H14N4O2S B2870056 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1904022-04-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No. B2870056
CAS RN: 1904022-04-3
M. Wt: 338.39
InChI Key: SCLMSVVQXBOWNZ-UHFFFAOYSA-N
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Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system with a thiophene and a pyrimidinone . This core is substituted with an ethyl group at the 2-position, which is further connected to an indole-3-carboxamide .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . Another method involves a POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The thieno[3,2-d]pyrimidin-4-one core is a bicyclic system with a thiophene and a pyrimidinone . This core is substituted with an ethyl group at the 2-position, which is further connected to an indole-3-carboxamide .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. For instance, the thieno[3,2-d]pyrimidin-4-one core can undergo C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives .

Scientific Research Applications

Antimalarial Drug Development

The thieno[3,2-d]pyrimidin nucleus of the compound has been identified as a potent inhibitor of Falcipain-2 (FP-2) , a principal cysteine protease in Plasmodium falciparum. FP-2 is an essential hemoglobinase for the erythrocytic stages of the malaria parasite, making it a prime target for antimalarial drug development . The compound’s ability to inhibit FP-2 suggests its potential as a scaffold for creating new antimalarial agents.

Antibacterial Activity

Derivatives of thieno[3,2-d]pyrimidin have shown promising antibacterial activity. They have been tested against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structural framework of the compound provides a basis for synthesizing new derivatives with enhanced antibacterial properties .

Antifungal Applications

Similar compounds have exhibited significant antifungal activity, particularly against species of the Candida genus. This suggests that the compound could be modified to develop new antifungal drugs that might be more effective than existing treatments like fluconazole .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, related compounds have shown potential as antitubercular agents and falcipain-2 inhibitors . Therefore, this compound could be investigated for similar activities.

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(12-9-19-13-4-2-1-3-11(12)13)18-6-7-21-10-20-14-5-8-24-15(14)17(21)23/h1-5,8-10,19H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLMSVVQXBOWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide

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